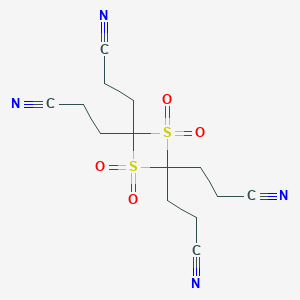![molecular formula C20H17NO4 B6116969 methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B6116969.png)
methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is also known as Naproximate and is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen.
作用機序
The mechanism of action of methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate is not fully understood. However, it is believed that this compound works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting the activity of COX enzymes, methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate reduces the production of prostaglandins, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the development of new NSAIDs. In vivo studies have shown that methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
実験室実験の利点と制限
Methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in research. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that it may have off-target effects, which could complicate the interpretation of experimental results. Additionally, the use of this compound may be limited by its potential toxicity and side effects.
将来の方向性
There are several future directions for the study of methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate. One direction is the development of new NSAIDs based on this compound. Another direction is the investigation of its potential as a pesticide or chemical intermediate. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.
合成法
The synthesis of methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate involves the reaction of 2-naphthol with acetic anhydride to form 2-naphthyl acetate. This intermediate is then reacted with methylamine and benzoic acid to form methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate. The overall synthesis of this compound is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学的研究の応用
Methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new NSAIDs. In agriculture, methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate has been investigated for its potential as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In industry, this compound has been studied for its potential use as a chemical intermediate in the synthesis of other compounds.
特性
IUPAC Name |
methyl 2-[(2-naphthalen-2-yloxyacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-20(23)17-8-4-5-9-18(17)21-19(22)13-25-16-11-10-14-6-2-3-7-15(14)12-16/h2-12H,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFHOGVEDGZAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2-methylbenzyl)-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6116896.png)
![methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate](/img/structure/B6116907.png)
![3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6116919.png)

![8-ethyl-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B6116927.png)
![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6116930.png)


![1-tert-butyl-4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6116967.png)

![4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6116976.png)
![2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B6116982.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6116989.png)